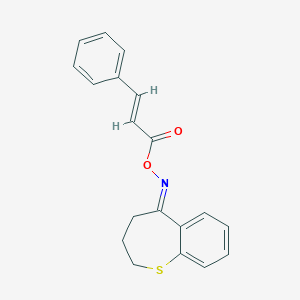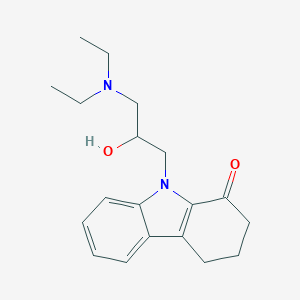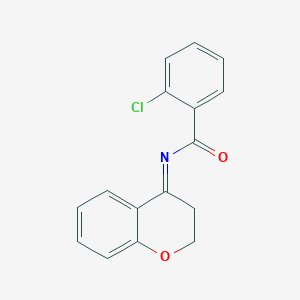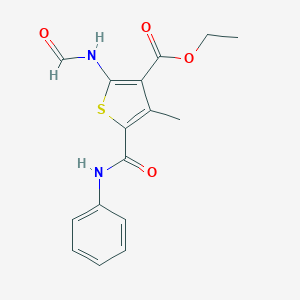![molecular formula C14H15N3O2S B421645 11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione CAS No. 664347-92-6](/img/structure/B421645.png)
11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The process often starts with the formation of the pyridine and thiophene rings, followed by the construction of the diazepine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound might serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties could be harnessed for developing new materials or catalysts for industrial processes.
作用机制
The mechanism by which 4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also feature nitrogen-containing heterocycles and are widely studied for their chemical and biological properties.
Uniqueness
4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione stands out due to its unique fusion of pyridine, thiophene, and diazepine rings, which is not commonly found in other compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
664347-92-6 |
|---|---|
分子式 |
C14H15N3O2S |
分子量 |
289.35g/mol |
IUPAC 名称 |
11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C14H15N3O2S/c1-4-17-6-9(18)16-11-10-7(2)5-8(3)15-13(10)20-12(11)14(17)19/h5H,4,6H2,1-3H3,(H,16,18) |
InChI 键 |
JNQLXFLEOYNAOV-UHFFFAOYSA-N |
SMILES |
CCN1CC(=O)NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C |
规范 SMILES |
CCN1CC(=O)NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421562.png)
![(4Z)-5-(2,4-dichloro-5-nitrophenyl)-4-[1-(dimethylamino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421563.png)
![3-(2,4-dichlorophenyl)-4-[(dimethylamino)methylene]-5(4H)-isoxazolone](/img/structure/B421566.png)

![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)decanamide](/img/structure/B421570.png)

![7-chloro-8-nitro-2-phenyl-5-(2,3,4-trifluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421572.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B421576.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B421577.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide](/img/structure/B421578.png)
![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421579.png)
![S-[3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-oxopropyl] ethanethioate](/img/structure/B421582.png)


